1,3,4-Thiadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)-
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Overview
Description
1,3,4-Thiadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring substituted with an ethoxy and two methoxy groups on a phenyl ring, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically involves the reaction of thiosemicarbazide with various carboxylic acids or their derivatives. For the specific compound 1,3,4-thiadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)-, the synthetic route may involve the following steps:
Formation of Thiosemicarbazide Derivative: The reaction of thiosemicarbazide with an appropriate carboxylic acid derivative, such as ethoxy-3,5-dimethoxybenzoic acid, in the presence of a dehydrating agent like phosphorus oxychloride.
Cyclization: The intermediate product undergoes cyclization to form the thiadiazole ring. This step typically requires heating and may involve the use of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the thiadiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or bases to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole or phenyl ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: Thiadiazole derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine: Due to its potential biological activities, the compound could be explored as a lead compound for the development of new therapeutic agents.
Industry: Thiadiazole derivatives are used in the production of agrochemicals, dyes, and other industrial products. This compound may find applications in these areas as well.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes, receptors, and DNA, leading to their biological effects. The compound may inhibit specific enzymes or interfere with cellular processes, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Thiadiazol-2-amine, 5-(methylthio)-
- 1,3,4-Thiadiazol-2-amine, 5-(phenyl)-
- 1,3,4-Thiadiazol-2-amine, 5-(4-chlorophenyl)-
Comparison
Compared to other similar compounds, 1,3,4-thiadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- is unique due to the presence of ethoxy and methoxy groups on the phenyl ring. These substituents can influence the compound’s chemical reactivity, solubility, and biological activity. For instance, the presence of electron-donating methoxy groups may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
Properties
CAS No. |
83796-31-0 |
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Molecular Formula |
C12H15N3O3S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3O3S/c1-4-18-10-8(16-2)5-7(6-9(10)17-3)11-14-15-12(13)19-11/h5-6H,4H2,1-3H3,(H2,13,15) |
InChI Key |
KKRJOILETWMJOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN=C(S2)N)OC |
Origin of Product |
United States |
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